molecular formula C24H18N2O4S B305698 5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B305698
M. Wt: 430.5 g/mol
InChI Key: DHMSNEDKEGYFFS-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, commonly known as AMPTD, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. AMPTD belongs to the class of pyrimidine derivatives and has been extensively studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of AMPTD is not fully understood. However, it has been proposed that it acts by inhibiting the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the depletion of intracellular thymidine triphosphate, which ultimately results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
AMPTD has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. It has also been found to induce cell cycle arrest at the G1 phase, which further inhibits cell proliferation. Additionally, AMPTD has been shown to inhibit angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

AMPTD has several advantages as a research tool. It is a synthetic compound with a well-defined chemical structure, which allows for easy synthesis and purification. It has also been extensively studied for its mechanism of action and physiological effects. However, one of the limitations of AMPTD is its low solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.

Future Directions

AMPTD has shown promising results in various scientific research applications. However, there is still much to be explored regarding its potential therapeutic applications. Future research could focus on optimizing the synthesis method of AMPTD to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of AMPTD as a combination therapy with other anticancer agents. Finally, more research is needed to elucidate the exact mechanism of action of AMPTD and its potential physiological effects.

Synthesis Methods

AMPTD can be synthesized by the reaction of 2-methylbenzaldehyde, 4-acetylphenylhydrazine, and 2-furylcarboxaldehyde in the presence of thiosemicarbazide. The reaction yields AMPTD as a yellow crystalline solid. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

AMPTD has shown promising results in various scientific research applications. It has been studied for its anticancer, antifungal, and antibacterial activities. AMPTD has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess potent antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.

properties

Product Name

5-{[5-(4-acetylphenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-1-(2-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H18N2O4S/c1-14-5-3-4-6-20(14)26-23(29)19(22(28)25-24(26)31)13-18-11-12-21(30-18)17-9-7-16(8-10-17)15(2)27/h3-13H,1-2H3,(H,25,28,31)/b19-13+

InChI Key

DHMSNEDKEGYFFS-CPNJWEJPSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)C(=O)C)/C(=O)NC2=S

SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)C)C(=O)NC2=S

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)C)C(=O)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.